molecular formula C23H17N3O6 B5379994 ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate

ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate

Cat. No. B5379994
M. Wt: 431.4 g/mol
InChI Key: CDQQLAARIVKJQV-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate, also known as EFNQ, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and survival, and the inhibition of bacterial and fungal growth. ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has several advantages for lab experiments, including its synthetic accessibility, its potential applications in various fields, and its ability to induce apoptosis in cancer cells. However, ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate also has several limitations, including its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate, including the development of new synthetic methods to improve its yield and solubility, the exploration of its potential applications in other fields, such as cardiovascular disease and diabetes, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the potential toxicity of ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate and its effects on human health.

Synthesis Methods

Ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate can be synthesized through a multistep process involving the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by the reaction with 2-amino-4,5-dicyano-6-substituted pyrimidine. The resulting intermediate is then reacted with 2-furylboronic acid to obtain ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate with a yield of approximately 50%.

Scientific Research Applications

Ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer treatment, ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy. In antimicrobial activity, ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has demonstrated inhibitory effects against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In neurological disorders, ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 4-[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)15-7-9-16(10-8-15)25-20(13-11-17-12-14-21(32-17)26(29)30)24-19-6-4-3-5-18(19)22(25)27/h3-14H,2H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQQLAARIVKJQV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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